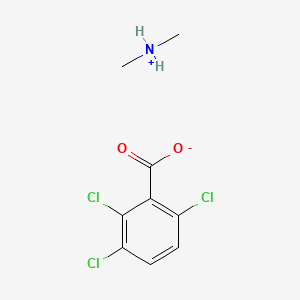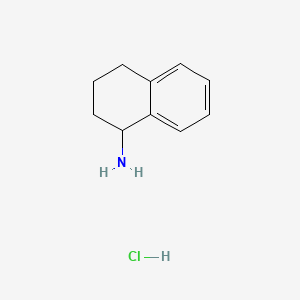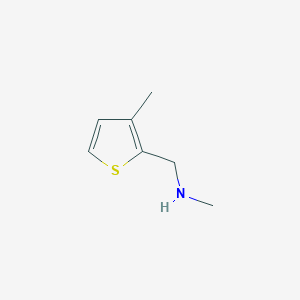
Dodecyl formate
Overview
Description
Dodecyl formate is a carboxylic ester .
Molecular Structure Analysis
The molecular formula of this compound is C13H26O2 . The InChI code is 1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h13H,2-12H2,1H3 . The canonical SMILES representation is CCCCCCCCCCCCOC=O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.34 g/mol . It is a liquid at room temperature . The density is approximately 0.9±0.1 g/cm^3 . The boiling point is 276.1±3.0 °C at 760 mmHg .Scientific Research Applications
1. Proteomics Research
- Dodecyl sulfate derivatives, like sodium dodecyl sulfate (SDS), are crucial in proteomics for solubilizing protein samples. A method named Online reSDS uses weak cation-exchange chromatography for high-throughput proteomics, allowing direct analysis of SDS-containing samples by liquid chromatography-mass spectrometry (LC-MS/MS) (Serra et al., 2018).
2. Molecular Weight Determination
- Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used for determining molecular weights of proteins, demonstrating its reliability in analyzing a wide variety of proteins (Weber & Osborn, 1969).
3. Antioxidant Research
- Dodecyl gallate, a derivative of dodecyl formate, shows potent antioxidant activity, preventing oxidative stresses in mitochondrial functions and red blood cells, differentiating it from its parent compound, gallic acid (Kubo et al., 2002).
4. Antibacterial and Antifungal Applications
- Dodecyl protocatechuate, a derivative, has been studied for its antifungal properties against Paracoccidioides brasiliensis and P. lutzii, showing high antifungal activity and lack of cytotoxicity (Medina-Alarcón et al., 2017).
5. Analytical Chemistry and Sample Preparation
- Sodium dodecyl sulfate-assisted sample preparation methods for LC-MS-based proteomics applications demonstrate improved proteome coverage and are practical for samples difficult to solubilize by other methods (Zhou et al., 2012).
6. Surface Chemistry and Material Science
- The structuring of dodecyl chains in mixed monolayers, such as in phosphonic acid capping agents on zirconia nanocrystals, has implications for surface chemistry and materials science, influencing the ordering of dodecyl chains and agglomeration behavior (Feichtenschlager et al., 2012).
Safety and Hazards
Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided .
Relevant Papers There are several papers related to Dodecyl formate and its associated compounds. For instance, a paper titled “Biochemical and structural insight into the chemical resistance and cofactor specificity of the formate dehydrogenase from Starkeya novella” provides insights into the mechanism of formate dehydrogenase . Another paper titled “Functionalized imidazolium-based ionic liquids: biological activity evaluation, toxicity screening, spectroscopic, and molecular docking studies” discusses the biological activity and toxicity of ionic liquids, which could potentially include this compound .
Mechanism of Action
Target of Action
Dodecyl formate, also known as formic acid, dodecyl ester , is a carboxylic ester Similar compounds like decyl formate have been shown to interact with enzymes such as 3-oxoacyl-[acyl-carrier-protein] synthase 3 .
Mode of Action
For instance, 3-oxoacyl-[acyl-carrier-protein] synthase 3, a target of decyl formate, is involved in the condensation reaction of fatty acid synthesis .
Biochemical Pathways
Formate, a related compound, can be utilized by microorganisms as an organic carbon source . It can be used in the synthesis of high-value-added chemicals through formate-assimilation pathways .
Result of Action
Based on its structural similarity to other formates, it may influence the activity of certain enzymes and potentially affect fatty acid synthesis .
properties
IUPAC Name |
dodecyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSGFSPBRBRLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182556 | |
| Record name | Dodecyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28303-42-6 | |
| Record name | Formic acid, dodecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28303-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028303426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZBL62BWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




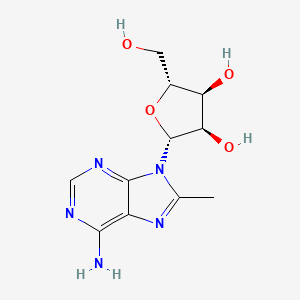
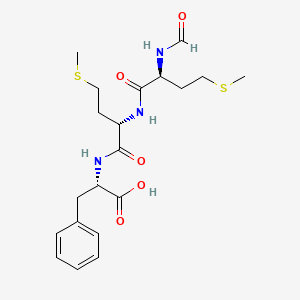
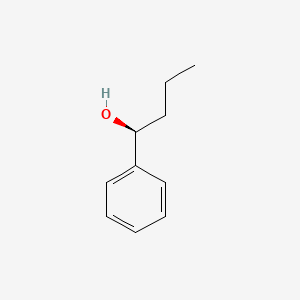


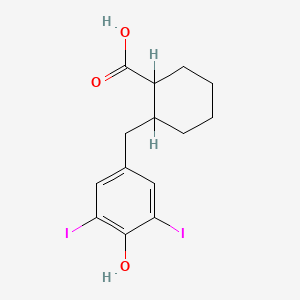

![N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1596274.png)
